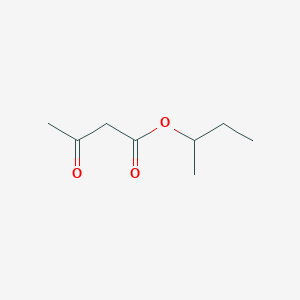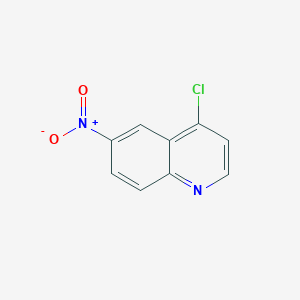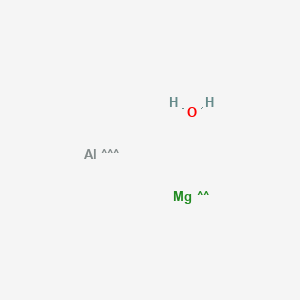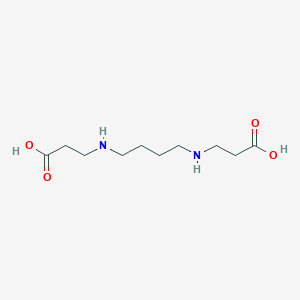
sec-Butyl-Acetoacetat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sec-Butyl Acetoacetate typically involves the reaction of acetic acid with sec-butanol, catalyzed by acid catalysts like p-toluenesulfonic acid. Optimal conditions for this esterification include a molar ratio of sec-butanol to acetic acid of 1.6:1, catalyst dosage of 1.98 g, reaction time of 120 min, and a water-carrying agent of 15 mL to reach an esterification rate of 88% (Deng Xiu-qi, 2014). Additionally, sec-Butyl Acetate can be produced using the C4 olefin method, with optimal conditions leading to a butene conversion rate of up to 85.1% (Wang Yan-fe, 2015).
Molecular Structure Analysis
The molecular structure of sec-Butyl Acetoacetate comprises a sec-butyl group attached to an acetoacetate ester group. This structure is crucial for its reactivity and properties. The ester group in sec-Butyl Acetoacetate reacts in various synthesis reactions, enabling the formation of different chemical products.
Chemical Reactions and Properties
Sec-Butyl Acetoacetate undergoes typical ester reactions, including hydrolysis, transesterification, and reduction. Hydrolysis of sec-Butyl Acetoacetate can lead to sec-butyl alcohol, which is an important intermediate in the production of various compounds (Xu Huajie et al., 2021). The ester can also be converted into sec-butanol under mild conditions using basic ionic liquid catalysts, showcasing its versatility in chemical transformations (Chengming Wu et al., 2018).
Wissenschaftliche Forschungsanwendungen
Lösungsmittel in Lacken und Emailfarben
sec-Butyl-Acetoacetat wird häufig als Lösungsmittel in Lacken und Emailfarben verwendet . Es hilft bei der Produktion von acyclischen Polymeren, Vinylharzen und Nitrocellulose . Diese Anwendung ist in der Lack- und Beschichtungsindustrie von entscheidender Bedeutung, wo sie dazu beiträgt, die gewünschte Konsistenz und Trocknungseigenschaften des Produkts zu erreichen .
Herstellung von acyclischen Polymeren
This compound spielt eine bedeutende Rolle bei der Herstellung von acyclischen Polymeren . Diese Polymere haben eine breite Palette von Anwendungen, darunter die Herstellung von Kunststoffen, Harzen und Gummi.
Herstellung von Vinylharzen
Vinylharze werden in großem Umfang bei der Herstellung von PVC (Polyvinylchlorid) verwendet, einem vielseitigen Kunststoff mit Anwendungen in verschiedenen Industrien wie Bau, Gesundheitswesen, Elektronik, Automobil und mehr . This compound wird bei der Herstellung dieser Vinylharze verwendet .
Herstellung von Nitrocellulose
Nitrocellulose ist eine hochentzündliche Verbindung, die zur Herstellung von Sprengstoffen und Treibladungen verwendet wird. Sie wird auch in bestimmten Arten von Lacken und Tinten verwendet. This compound wird bei der Herstellung von Nitrocellulose verwendet .
Mehrkomponentenreaktion (MCR)
This compound wird in Mehrkomponentenreaktionen (MCR) verwendet, einer Klasse von Reaktionen, bei denen drei oder mehr Reaktanten zu einem Produkt kombiniert werden . MCRs werden in der organischen Chemie häufig zur Synthese einer Vielzahl von Verbindungen verwendet .
Veresterung von sec-Butanol und Essigsäureanhydrid
Die erste Herstellungsmethode für this compound war die Veresterung von sec-Butanol und Essigsäureanhydrid
Wirkmechanismus
Target of Action
Sec-Butyl Acetoacetate, a β-keto ester, is a key intermediate in the synthesis of complex molecules . It contains both electrophilic and nucleophilic sites, making it an important synthon in synthetic chemistry . Its primary targets are the enzymes involved in the transesterification process .
Mode of Action
Sec-Butyl Acetoacetate interacts with its targets through a process called transesterification . This process involves the exchange of the alkoxy group of an ester compound by another alcohol . Reactions selective for β-keto esters like sec-Butyl Acetoacetate most likely proceed via an enol intermediate . Alternatively, the formation of an acylketene intermediate may also occur .
Biochemical Pathways
Sec-Butyl Acetoacetate plays a role in the transesterification of β-keto esters, a useful transformation in organic synthesis . This process is particularly important in the synthesis of compounds of pharmaceutical importance and for biodiesel production . The transesterification of β-keto esters has widespread application in agrochemicals .
Result of Action
The transesterification of sec-Butyl Acetoacetate results in the production of different esters . These esters are used in various applications, including the synthesis of complex medicinal compounds .
Action Environment
The efficacy and stability of sec-Butyl Acetoacetate can be influenced by environmental factors. For instance, the transesterification process is sensitive to the presence of other esters, temperature, and the nature of the catalyst
Safety and Hazards
Sec-Butyl Acetoacetate is classified as a flammable liquid (Category 2), skin irritant (Category 2), and eye irritant (Category 2A) . Exposure to significant quantities can cause irritation to the eyes, mouth, throat, nose, and skin . Ingestion and inhalation can cause central nervous system depression producing symptoms of dizziness and disorientation .
Zukünftige Richtungen
The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that sec-Butyl Acetoacetate and other β-keto esters will continue to play a significant role in these areas in the future.
Eigenschaften
IUPAC Name |
butan-2-yl 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-7(3)11-8(10)5-6(2)9/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTNBMLCULGCQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30875763 | |
| Record name | BUTANOIC ACID, 3-OXO-, 1-METHYLPROPYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30875763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13562-76-0 | |
| Record name | sec-Butyl acetoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013562760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUTANOIC ACID, 3-OXO-, 1-METHYLPROPYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30875763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sec-Butyl Acetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SEC-BUTYL ACETOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL7357J39W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B83794.png)









![N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B83812.png)
![6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B83813.png)

